N-(3-{[(2,4-dichlorophenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-1-methyl-1H-pyrazole-5-carboxamide is a synthetic compound developed as a potentiator of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. It belongs to the tetrahydrobenzothiophene class of potentiators. In scientific research, this compound is particularly valuable for studying cystic fibrosis, specifically in relation to the ∆F508 mutation in the CFTR protein.
N-(3-{[(2,4-dichlorophenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-1-methyl-1H-pyrazole-5-carboxamide acts as a potentiator of ∆F508-CFTR, improving the chloride channel function of this mutated protein. It is believed to bind to a site distinct from the binding site of the approved potentiator N-(2,4-di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (Ivacaftor), allowing it to enhance ∆F508-CFTR function without interfering with corrector drugs that aim to improve its cellular processing.
The primary application of N-(3-{[(2,4-dichlorophenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-1-methyl-1H-pyrazole-5-carboxamide in scientific research is as a potentiator of ∆F508-CFTR. Its ability to enhance chloride channel function without interfering with corrector drugs makes it a promising candidate for developing combination therapies for cystic fibrosis caused by the ∆F508 mutation.
CAS No.: 119365-69-4
CAS No.: 2922-94-3
CAS No.: 19039-02-2
CAS No.:
CAS No.: 186825-39-8
CAS No.: 919005-14-4